molecular formula C20H16N6 B7740898 5,6-Bis[(4-methylphenyl)amino]pyrazine-2,3-dicarbonitrile

5,6-Bis[(4-methylphenyl)amino]pyrazine-2,3-dicarbonitrile

Cat. No.: B7740898
M. Wt: 340.4 g/mol
InChI Key: UUHJPJWFBKIDSS-UHFFFAOYSA-N
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Description

5,6-Bis[(4-methylphenyl)amino]pyrazine-2,3-dicarbonitrile is an organic compound with a complex structure that includes two 4-methylphenyl groups attached to a pyrazine ring

Properties

IUPAC Name

5,6-bis(4-methylanilino)pyrazine-2,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6/c1-13-3-7-15(8-4-13)23-19-20(24-16-9-5-14(2)6-10-16)26-18(12-22)17(11-21)25-19/h3-10H,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHJPJWFBKIDSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=C(N=C2NC3=CC=C(C=C3)C)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5,6-Bis[(4-methylphenyl)amino]pyrazine-2,3-dicarbonitrile typically involves palladium-catalyzed cross-coupling reactions. One efficient method for its preparation is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated pyrazine derivative in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

5,6-Bis[(4-methylphenyl)amino]pyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrazine derivatives and amine compounds .

Scientific Research Applications

5,6-Bis[(4-methylphenyl)amino]pyrazine-2,3-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Bis[(4-methylphenyl)amino]pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in the context of anticancer research, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby reducing tumor growth .

Comparison with Similar Compounds

5,6-Bis[(4-methylphenyl)amino]pyrazine-2,3-dicarbonitrile can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of 5,6-Bis[(4-methylphenyl)amino]pyrazine-2,3-dicarbonitrile in terms of its specific substituents and their impact on the compound’s properties and applications.

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